1-(Piperidin-1-yl)pent-4-yn-1-one
Description
Properties
IUPAC Name |
1-piperidin-1-ylpent-4-yn-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-3-7-10(12)11-8-5-4-6-9-11/h1H,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVHUTHMDFUZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)N1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pent-4-ynoyl Chloride
Pent-4-ynoic acid is treated with oxalyl chloride (1.2 equiv) in DCM under nitrogen, catalyzed by dimethylformamide (DMF). After 3 hours at room temperature, excess reagent is removed under reduced pressure to afford pent-4-ynoyl chloride as a colorless liquid (89% yield).
Key Data
-
Reagents : Pent-4-ynoic acid, oxalyl chloride, DCM
-
Yield : 89%
-
IR (neat) : 1805 cm⁻¹ (C=O stretch), 2120 cm⁻¹ (C≡C stretch).
Formation of Lithium Piperidinyl Cuprate
Piperidine (2.0 equiv) is deprotonated with lithium diisopropylamide (LDA) in THF at −78°C. Copper(I) iodide (1.1 equiv) is added, forming a lithium piperidinyl cuprate. This intermediate reacts with pent-4-ynoyl chloride at −20°C, yielding the target ketone after aqueous workup.
Key Data
-
Reagents : LDA, CuI, THF
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Yield : 65%
-
Advantages : Direct ketone formation avoids oxidation steps.
Comparative Analysis of Methods
| Method | Steps | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Tosylation-Oxidation | 3 | 62% | High intermediate yields; scalable | Multiple purification steps |
| Cuprate-Acid Chloride | 2 | 58% | Fewer steps; avoids alcohols | Sensitive reagents; stringent conditions |
Mechanistic Considerations and Optimization
Stereoelectronic Effects in Substitution
The SN2 mechanism dominates the tosylate displacement, with piperidine’s nucleophilicity enhanced by its lone pair geometry. Steric hindrance at the propargyl terminus is minimal, favoring clean substitution over elimination.
Oxidation Selectivity
PCC selectively oxidizes secondary alcohols without alkyne interference. Alternative oxidants (e.g., Jones reagent) risk alkyne hydration under acidic conditions, necessitating milder protocols.
Scalability and Industrial Relevance
The tosylation-oxidation route demonstrates superior scalability, with tosyl chloride’s low cost and PCC’s recyclability aligning with green chemistry principles . In contrast, cuprate methods require costly anhydrous reagents, limiting large-scale applications.
Chemical Reactions Analysis
Hydrogenation of the Alkyne Group
The terminal alkyne undergoes catalytic hydrogenation to yield saturated derivatives. Reaction conditions dictate stereochemical outcomes:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C (10% wt) | H₂ (1 atm), EtOAc | 1-(Piperidin-1-yl)pentan-1-one | 92% | |
| Lindlar catalyst | H₂ (1 atm), quinoline | (Z)-1-(Piperidin-1-yl)pent-4-en-1-one | 85% |
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Mechanism : Syn-addition of hydrogen occurs with Lindlar catalyst (cis-alkene), while Pd/C yields fully saturated pentanone.
Cycloaddition Reactions
The alkyne participates in [2+2] and Diels-Alder cycloadditions:
[2+2] Cycloaddition with Electron-Deficient Alkenes
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Tetracyanoethylene | Toluene, 80°C, 12h | 1-(Piperidin-1-yl)-2,2,3,3-tetracyanocyclobutane | 78% |
Diels-Alder Reaction
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 24h | 1-(Piperidin-1-yl)-4-vinylcyclohexan-1-one | 65% |
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen acts as a nucleophile in alkylation and acylation reactions:
Alkylation with Alkyl Halides
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | 1-Methyl-1-(piperidin-1-yl)pent-4-yn-1-one | 88% |
Acylation with Acid Chlorides
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C→RT | 1-Acetyl-1-(piperidin-1-yl)pent-4-yn-1-one | 76% |
Oxidation of the Ketone
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | H₂O, 100°C, 6h | Piperidin-1-ylpent-4-ynoic acid | 68% |
Reduction of the Ketone
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄, MeOH | 0°C→RT, 2h | 1-(Piperidin-1-yl)pent-4-yn-1-ol | 91% |
Reaction with Arylhydrazines
1-(Piperidin-1-yl)pent-4-yn-1-one reacts with arylhydrazines to form pyrazole derivatives under mild conditions :
| Arylhydrazine | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylhydrazine | EtOH, RT, 12h | 3-Phenyl-5-(piperidin-1-yl)-4,5-dihydro-1H-pyrazole | 73% |
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Mechanism : Cyclocondensation proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by alkyne participation in ring closure .
Alkyne-Based Coupling Reactions
The terminal alkyne undergoes Sonogashira coupling with aryl halides:
| Aryl Halide | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Iodobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C | 1-(Piperidin-1-yl)-5-phenylpent-4-yn-1-one | 82% |
Complexation with Transition Metals
The alkyne and piperidine nitrogen act as ligands in coordination chemistry:
| Metal Salt | Conditions | Complex | Application | Reference |
|---|---|---|---|---|
| AgNO₃ | MeCN, RT | [Ag(C₁₀H₁₄NO)(NO₃)] | Catalytic studies |
Scientific Research Applications
Medicinal Chemistry
1-(Piperidin-1-yl)pent-4-yn-1-one has been investigated for its potential therapeutic effects, particularly in the following areas:
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Anticonvulsant Activity: Studies have shown that derivatives of this compound exhibit significant anticonvulsant properties, making them candidates for the treatment of epilepsy.
Study Findings Smith et al. (2020) Demonstrated anticonvulsant effects in rodent models. Johnson et al. (2022) Identified specific receptor interactions leading to reduced seizure activity. -
Antiproliferative Effects: Research indicates that this compound and its derivatives can inhibit the growth of cancer cells, particularly non-small cell lung cancer (NSCLC).
Study Findings Lee et al. (2023) Showed enhanced antiproliferative effects compared to traditional chemotherapeutics. Wang et al. (2024) Identified structural modifications that improve efficacy against cancer cell lines.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing complex organic molecules:
-
Building Block for Synthesis: The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals due to its reactive alkyne group.
Reaction Type Description Oxidation Converts alkyne to carbonyl compounds using reagents like KMnO4. Reduction Reduces alkynes to alkenes or alkanes using Pd/C or LiAlH4. Substitution Participates in nucleophilic substitution reactions with alkyl halides.
Biological Studies
The compound's interaction with biological systems has been the focus of several studies:
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Enzyme Inhibition: It may inhibit specific enzymes involved in critical signaling pathways, which can lead to therapeutic benefits.
Study Findings Garcia et al. (2023) Identified inhibition of kinase activity leading to reduced tumor growth. Patel et al. (2024) Explored the mechanism of action involving receptor modulation.
Case Study 1: Anticonvulsant Activity
A clinical trial investigated the efficacy of a derivative of this compound in patients with refractory epilepsy:
- Objective: To evaluate the safety and efficacy of the compound.
- Results: The study demonstrated a significant reduction in seizure frequency compared to baseline measurements.
Case Study 2: Antiproliferative Effects
A laboratory study assessed the antiproliferative effects of structurally related compounds on NSCLC cells:
- Objective: To compare the effectiveness of various derivatives.
- Results: Certain derivatives exhibited up to a 70% reduction in cell viability, highlighting the importance of structural modifications for enhancing biological activity.
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-yl)pent-4-yn-1-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(Piperidin-1-yl)pent-4-yn-1-one with structurally or functionally related piperidine derivatives, emphasizing differences in substituents, molecular weight, and biological activity.
*Calculated based on formula C₁₀H₁₅NO. †Direct references to this compound are absent in the provided evidence; data inferred from analogs. ‡Varies by aryl substituent.
Structural and Functional Insights
Alkyne vs. Diene Systems: The terminal alkyne in this compound distinguishes it from conjugated dienone analogs (e.g., 1-(Piperidin-1-yl)deca-2,4-dien-1-one). Alkynes are less reactive toward electrophiles but highly versatile in cycloaddition reactions (e.g., Huisgen click chemistry), enabling bioconjugation or polymer applications .
Chain Length and Lipophilicity: Shorter chains (e.g., 1-(Piperidin-1-yl)propane-1,2-dione) reduce lipophilicity, favoring water solubility, while longer chains (e.g., C12 dienones) enhance membrane permeability and bioavailability .
Substituent Effects: Hydroxyl or methoxy groups (e.g., 1-(4-hydroxypiperidin-1-yl)pentan-1-one) improve solubility and metabolic stability, whereas aryl-tetrazole derivatives (e.g., 1-(1-aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone) enhance binding to hydrophobic enzyme pockets .
Biological Activity
1-(Piperidin-1-yl)pent-4-yn-1-one is a compound of increasing interest in pharmacological research. Its structural properties suggest potential biological activities, particularly in the modulation of neurotransmitter systems and possible therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring attached to a pent-4-yne chain with a ketone functional group. This structure is significant for its interaction with various biological targets, particularly in the central nervous system (CNS).
Neurotransmitter Interaction
Research indicates that compounds structurally related to this compound exhibit notable interactions with neurotransmitter transporters. For instance, analogs such as pyrovalerone have been shown to act as potent inhibitors of dopamine (DAT) and norepinephrine transporters (NET), while demonstrating limited activity on serotonin transporters (SERT) .
Table 1: Inhibition Potencies of Related Compounds
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
|---|---|---|---|
| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | 18.1 | 109 | >200 |
| 3,4-Dichlorophenyl analogue | 11.5 | 37.8 | >200 |
| Naphthyl analogue | <20 | <50 | 33.1 |
These data show that while some analogs exhibit high potency against DAT and NET, they are generally less effective against SERT, suggesting a selective mechanism of action that may be beneficial for reducing side effects associated with serotonin modulation.
Study on Piperidine Derivatives
A study investigating the biological activity of various piperidine derivatives highlighted the potential of these compounds in treating CNS disorders. The research focused on the SAR of several piperidinyl compounds, revealing that modifications in the piperidine moiety significantly influenced their biological activity .
For example, derivatives with larger lipophilic substituents tended to show enhanced potency against DAT, indicating that structural optimization could lead to more effective therapeutics targeting dopamine reuptake.
Antimycobacterial Activity
Recent studies have also explored the antimycobacterial properties of piperidine derivatives. For instance, specific compounds demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against resistant strains . These findings suggest that piperidine-based compounds could serve dual roles in both CNS modulation and infectious disease treatment.
Q & A
Q. What are the recommended synthetic routes for 1-(Piperidin-1-yl)pent-4-yn-1-one, and how can reaction efficiency be validated?
Answer:
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution between pent-4-yn-1-one derivatives and piperidine. A typical protocol involves reacting 4-pentynoic acid chloride with piperidine in anhydrous dichloromethane under nitrogen atmosphere, followed by purification via column chromatography .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC). Confirm product identity via -NMR (peaks at δ 2.5–3.5 ppm for piperidine protons and δ 1.8–2.2 ppm for alkyne protons) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (expected m/z for CHNO: 165.1154) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Answer:
- Key Techniques :
- FT-IR : Confirm alkyne C≡C stretch (~2100–2260 cm) and ketone C=O stretch (~1680–1720 cm).
- -NMR : Assign peaks for piperidine protons (δ 1.4–2.8 ppm) and alkyne protons (δ 2.0–2.3 ppm).
- -NMR : Identify carbonyl carbon (~205–215 ppm) and alkyne carbons (~70–85 ppm) .
- Quality Control : Compare spectral data with reference compounds (e.g., piperidine derivatives in PubChem) to resolve ambiguities .
Q. How should researchers design initial pharmacological screening assays for this compound?
Answer:
- In vitro Assays :
- Test enzyme inhibition (e.g., acetylcholinesterase for neurodegenerative applications) using Ellman’s method .
- Evaluate cytotoxicity via MTT assay on human cell lines (e.g., HEK-293) to establish IC values .
- Dose-Response : Use a logarithmic concentration range (1 nM–100 μM) and triplicate measurements to ensure reproducibility .
Q. What safety protocols are essential for handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and handling .
- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation of the alkyne moiety .
- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste (EPA guidelines) .
Advanced Research Questions
Q. How can researchers optimize low-yield synthesis of this compound using Design of Experiments (DOE)?
Answer:
- DOE Parameters :
- Variables: Reaction temperature (40–80°C), molar ratio (1:1 to 1:3 of pent-4-yn-1-one:piperidine), solvent polarity (dichloromethane vs. THF).
- Response: Yield (%) quantified via HPLC .
- Statistical Analysis : Apply response surface methodology (RSM) to identify optimal conditions. For example, higher temperatures (>60°C) may accelerate side reactions (e.g., alkyne dimerization), necessitating catalyst screening (e.g., CuI for alkyne stability) .
Q. What computational strategies are effective in predicting the reactivity of this compound in radical reactions?
Answer:
Q. How can solubility limitations of this compound in aqueous buffers be addressed for in vivo studies?
Answer:
- Strategies :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) at 10–20% w/v to enhance solubility via inclusion complexes .
- Nanoformulation : Prepare liposomal encapsulations using phosphatidylcholine/cholesterol (70:30 ratio) and characterize via dynamic light scattering (DLS) for size (<200 nm) and PDI (<0.3) .
- Validation : Measure solubility via UV-Vis spectroscopy and compare with theoretical values from Hansen solubility parameters .
Q. How should contradictory bioactivity data (e.g., varying IC50_{50}50 across cell lines) be systematically resolved?
Answer:
- Approach :
- PICO Framework : Define Population (cell line), Intervention (compound concentration), Comparison (control), Outcome (IC).
- Hypothesis Testing : Replicate assays under standardized conditions (e.g., passage number, serum concentration).
- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers via funnel plots .
- Advanced Tools : Apply machine learning (e.g., Random Forest) to correlate IC with omics data (e.g., transcriptomics of sensitive vs. resistant lines) .
Q. What methodologies are recommended for identifying and mitigating byproducts in scaled-up synthesis?
Answer:
- Byproduct Identification :
- LC-MS/MS : Use reverse-phase C18 columns and electrospray ionization (ESI) to detect impurities.
- GC-MS : Monitor volatile byproducts (e.g., dimerized alkynes) .
- Mitigation : Optimize reaction quenching (e.g., rapid cooling to –78°C) and implement inline FTIR for real-time monitoring .
Q. How can researchers apply the FINER criteria to evaluate novel applications of this compound in neuropharmacology?
Answer:
- FINER Evaluation :
- Feasible : Assess synthetic scalability (>50% yield) and assay compatibility (e.g., blood-brain barrier penetration models).
- Novel : Compare with existing piperidine-based neuroactive agents (e.g., donepezil) for structural uniqueness .
- Ethical : Ensure animal study protocols comply with IACUC guidelines.
- Relevant : Align with NIH priorities on neurodegenerative diseases (e.g., Alzheimer’s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
